Ticlopidine - 55142-85-3

Ticlopidine

Catalog Number: EVT-302227
CAS Number: 55142-85-3
Molecular Formula: C14H14ClNS
Molecular Weight: 263.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ticlopidine hydrochloride is a thienopyridine compound that acts as an inhibitor of platelet aggregation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its primary role in scientific research is the investigation of platelet function and the development of antithrombotic strategies. It is often used as a tool to study the mechanisms of platelet aggregation and the potential for therapeutic interventions targeting this process.

Synthesis Analysis

A straightforward one-step synthesis of ticlopidine derivatives arylated at the C5-position of the thienyl ring is achieved via palladium-catalyzed direct arylations. [] This method utilizes palladium-diphosphine catalyst with potassium acetate base in N,N-dimethylacetamide to promote regioselective arylation with aryl bromides, resulting in high yields.

Molecular Structure Analysis

Ticlopidine hydrochloride undergoes extensive oxidative metabolism, forming S-oxide, N-oxide, hydroxylated and dealkylated metabolites. [] Conjugation reactions, leading to glucuronide, glutathione, cysteinylglycine, cysteine and N-acetylcysteine conjugates, have also been observed. [] These reactions are mainly mediated by cytochrome P450 enzymes.

Mechanism of Action

Ticlopidine hydrochloride alters platelet function by inhibiting the binding of adenosine 5′-diphosphate to its adenylyl cyclase-coupled receptor site. [] This inhibition interferes with platelet membrane function, specifically preventing adenosine 5′-diphosphate-induced platelet-fibrinogen binding and subsequent platelet-platelet interactions. [, ] The effect on platelet function is irreversible, but platelet function tests return to normal within one week in the majority of patients after discontinuation of ticlopidine. []

Physical and Chemical Properties Analysis

Ticlopidine hydrochloride is rapidly absorbed after oral administration, reaching peak plasma levels approximately 2 hours after dosing. [] Absorption is at least 80% complete. [] It binds reversibly (98%) to plasma proteins, mainly to serum albumin and lipoproteins in a non-saturable manner. [] It is extensively metabolized by the liver, and no intact ticlopidine hydrochloride is detected in the urine. [] The terminal elimination half-life is 4-5 days. []

Applications
  • Investigation of platelet function: Ticlopidine hydrochloride is widely used as a research tool to investigate various aspects of platelet function, including aggregation, adhesion, and the release reaction. [, ] Its selective inhibition of adenosine 5′-diphosphate-induced platelet aggregation allows researchers to isolate and study the specific roles of different agonists in platelet activation. [, ]
  • Development of antithrombotic strategies: The efficacy of ticlopidine hydrochloride in reducing the risk of thrombotic events in animal models has been investigated, providing insights into the development of new antithrombotic strategies. [, ]
  • Understanding the interplay between inflammation and atherosclerosis: Studies using animal models have demonstrated the anti-inflammatory activity of ticlopidine hydrochloride, suggesting its potential role in mitigating the inflammatory processes involved in atherogenesis. [, ]
  • Elucidating the mechanisms of drug-induced toxicity: Extensive research into the metabolism of ticlopidine hydrochloride using advanced techniques like high-resolution mass spectrometry has revealed the formation of reactive metabolites and their conjugation with cellular macromolecules. [, ] These findings contribute to a better understanding of the mechanisms underlying drug-induced toxicity, particularly hepatotoxicity.
Future Directions
  • Developing safer and more effective antiplatelet agents: Further research on the structure-activity relationship of ticlopidine hydrochloride can guide the development of new thienopyridine derivatives with enhanced efficacy and reduced toxicity. []
  • Personalized medicine in antiplatelet therapy: Exploring the impact of genetic polymorphisms in drug-metabolizing enzymes like cytochrome P450 2C19 on ticlopidine hydrochloride metabolism can help tailor treatment strategies to individual patients. [, ] This approach aims to optimize therapeutic outcomes while minimizing adverse effects.
  • Elucidating the role of ticlopidine hydrochloride in modulating the immune response: Further investigation into the anti-inflammatory effects of ticlopidine hydrochloride, including its effects on cytokine production and immune cell activation, can reveal new therapeutic targets for inflammatory diseases associated with platelet activation. [, ]

Aspirin

Compound Description: Aspirin, also known as acetylsalicylic acid, is a widely used non-steroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and antiplatelet properties. It works by irreversibly inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of thromboxane A2, a potent platelet aggregator [, , , , ].

Relevance: Aspirin is frequently mentioned in the context of these studies due to its widespread use as an antiplatelet agent, similar to Ticlopidine. Several studies directly compare the efficacy and safety of Ticlopidine and aspirin, either as monotherapy or in combination, for the prevention of cardiovascular events [, , , , ]. These studies highlight the potential advantages and disadvantages of each drug in different clinical settings.

Clopidogrel

Compound Description: Clopidogrel is another thienopyridine derivative, like Ticlopidine, that acts as an antiplatelet agent. It irreversibly inhibits the P2Y12 receptor on platelets, thereby preventing adenosine diphosphate (ADP)-induced platelet activation and aggregation [, ].

Relevance: Clopidogrel is structurally related to Ticlopidine and shares its mechanism of action as a P2Y12 receptor antagonist [, ]. Clinical trials have compared Clopidogrel with Ticlopidine, particularly in the context of coronary stent implantation [, ]. While both drugs effectively reduce the risk of stent thrombosis, Clopidogrel is often preferred due to its superior safety profile, particularly its lower risk of hematological adverse effects.

Adenosine Diphosphate (ADP)

Compound Description: Adenosine diphosphate (ADP) is a crucial signaling molecule that plays a vital role in platelet activation and aggregation. It binds to its receptor, P2Y12, on the platelet surface, leading to a cascade of events that ultimately result in platelet aggregation and thrombus formation [, , ].

Relevance: Ticlopidine's primary mechanism of action involves inhibiting the binding of ADP to its receptor on platelets [, , ]. This inhibition prevents ADP-induced platelet aggregation and, consequently, reduces the risk of thrombotic events. Many studies investigating Ticlopidine's antiplatelet effects utilize ADP as an agonist to assess platelet aggregation in vitro and ex vivo.

Collagen

Compound Description: Collagen is a major structural protein found in the extracellular matrix of various tissues, including blood vessels. When a blood vessel is injured, collagen becomes exposed to circulating blood, triggering platelet adhesion and activation, ultimately leading to thrombus formation [, , ].

Relevance: Ticlopidine has been shown to inhibit collagen-induced platelet aggregation [, , ], indicating its broad antiplatelet activity beyond its primary effect on ADP-mediated aggregation.

Thromboxane B2

Compound Description: Thromboxane B2 is a stable metabolite of thromboxane A2, a potent vasoconstrictor and platelet aggregator produced by activated platelets. Measuring thromboxane B2 levels provides insights into the extent of platelet activation in vivo. [, ]

Relevance: Studies have investigated the effects of Ticlopidine on thromboxane B2 levels in various clinical settings [, ]. While Ticlopidine itself does not directly inhibit thromboxane A2 production, its ability to suppress platelet activation can indirectly influence thromboxane B2 levels. These findings further support Ticlopidine's role in modulating platelet function.

Cilostazol

Compound Description: Cilostazol is a phosphodiesterase III inhibitor that exhibits antiplatelet, vasodilatory, and antiproliferative properties. It is primarily used to treat patients with intermittent claudication. []

Ginkgo biloba Extract

Compound Description: Ginkgo biloba extract is a popular herbal supplement purported to have various health benefits, including improving cognitive function and blood circulation. []

Relevance: A combination drug containing ticlopidine and Ginkgo biloba extract (Yuclid) is marketed for the prevention of vascular events []. One study investigated the incidence of neutropenia in patients taking this combination drug compared to the known risk associated with ticlopidine monotherapy. The results suggested a potentially lower risk with the combination, although further investigation is needed.

Properties

CAS Number

55142-85-3

Product Name

Ticlopidine

IUPAC Name

5-[(2-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine

Molecular Formula

C14H14ClNS

Molecular Weight

263.8 g/mol

InChI

InChI=1S/C14H14ClNS/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14/h1-4,6,8H,5,7,9-10H2

InChI Key

PHWBOXQYWZNQIN-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Freely soluble
2.19e-02 g/L

Synonyms

53 32C
53-32C
5332C
Hydrochloride, Ticlopidine
Ticlid
Ticlodix
Ticlodone
Ticlopidine
Ticlopidine Hydrochloride

Canonical SMILES

C1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.